acetate CAS No. 79525-87-4](/img/structure/B2403682.png)
Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C10H15N3O3S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve high throughput and cost efficiency.
化学反应分析
Types of Reactions
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with substituted functional groups replacing the ethyl ester.
科学研究应用
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, leading to its therapeutic effects.
Modulating Receptors: The compound may interact with specific receptors, altering their activity and resulting in biological responses.
Disrupting Cellular Processes: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use in corrosion inhibition and as a building block in organic synthesis.
5-Phenyl-1,3,4-thiadiazol-2-amine: Investigated for its potential as an antimicrobial and anticancer agent.
5-Methyl-1,3,4-thiadiazol-2-amine: Studied for its biological activities and applications in medicinal chemistry.
Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate stands out due to its unique structural features and diverse range of applications in various fields.
属性
IUPAC Name |
ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIMPHRRXVJCFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2403599.png)
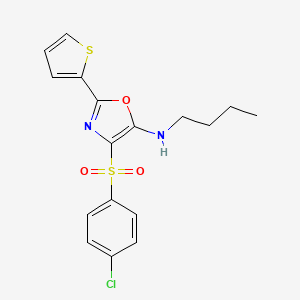
![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
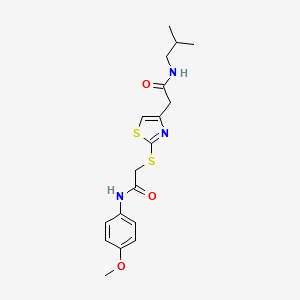
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)

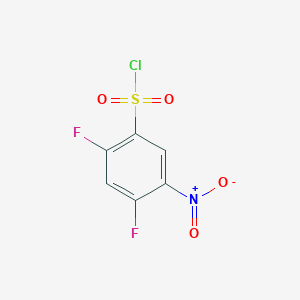

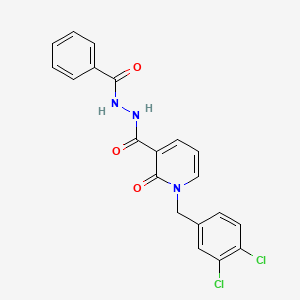
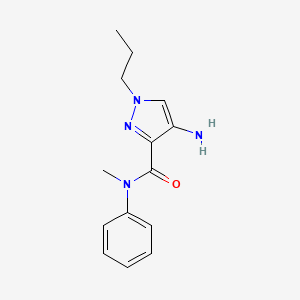

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2403619.png)
![2-Methyl-6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2403622.png)
